KRN-633

Vue d'ensemble

Description

KRN-633 est un inhibiteur puissant et sélectif de la tyrosine kinase du récepteur du facteur de croissance endothélial vasculaire 2. Ce composé a montré un potentiel significatif pour supprimer l'angiogenèse et la croissance tumorale. Le facteur de croissance endothélial vasculaire et son récepteur jouent un rôle central dans l'angiogenèse, qui est nécessaire à l'expansion et à la métastase des tumeurs solides .

Méthodes De Préparation

La synthèse de KRN-633 implique plusieurs étapes, y compris la formation d'un dérivé d'urée de quinazoline. Les voies de synthèse exactes et les conditions de réaction sont exclusives et détaillées dans des publications de recherche spécifiques. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle dans des conditions contrôlées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Inhibition of Tumor Tropic Effect of Stem Cells

VEGF/VEGFR2 signaling can affect the migration of human neural stem cells (hNSCs). The migration ability of stem cells is influenced by chemoattractant factors, such as uPA, VEGF, MCP-1, and SCF, secreted by MDA-MB-231/Luc cells .

Inhibition studies using KRN633, a VEGFR2 inhibitor, have shown that the number of migrated CM-DiI labeled hNSCs was significantly lower in the KRN633 pre-treated group compared to the non-treated group. The amount of stem cells that migrated toward breast cancer cells was four times lower in the VEGFR2 signaling inhibited group .

Effects on Protein Expression

KRN633 treatment can affect protein expression in HB1.F3.CD cells. Erk1/2 phosphorylation was induced in HB1.F3.CD cells, and expression of p-Erk1/2 was more sustained in KRN633 100 μM treated stem cells for one hour when compared to control or 50 μM treated stem cells. KRN633 treatment temporarily downregulated p-Akt protein in the stem cells in a dose-dependent manner, while the level of c-fos protein was not altered significantly .

Inhibition of HIF-1alpha Accumulation

VEGFR tyrosine kinase inhibitors, including KRN633, can inhibit VEGFR signaling and HIF-1alpha expression under hypoxic conditions. KRN633 suppresses HIF-1alpha expression through the inhibition of both Akt and ERK phosphorylation signaling pathways .

VEGFR2 mRNA Levels

KRN633 at 50 μM or 100 μM was applied to HB1.F3 cells for up to 24 hours, and the expression of the VEGFR2 gene was analyzed by RT-PCR. KRN633 treatment decreased the number of migrated stem cells due to Erk1/2 activation and PI3K/Akt inhibition .

HIV-1 Integrase Inhibitors

6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids, structurally related to KRN-633, were designed and synthesized as potential HIV-1 integrase (IN) inhibitors .

Tivozanib

This compound is used as an internal standard for the determination of Tivozanib in plasma .

Inhibition of Tyrosine Phosphorylation

This compound inhibits tyrosine phosphorylation of VEGFR-1, VEGFR2, c-Kit, and PDGFR-β (IC50=11.7, 1.16, 8.01, 130 nM) in human umbilical vein endothelial cells .

Impact on Apoptosis-Related Proteins

Research indicates this compound's influence on apoptosis, with potential interactions involving Bcl-2 family proteins .

Effects on Gene Encoding AKT, BAD, and PI3K

This compound affects the gene encoding AKT, BAD, and PI3K .

Influence on Cell Cycle and DNA Damage

This compound has effects on Cell Cycle/DNA Damage, including ATM/ATR and CDK .

Stem Cell Migration

KRN633 influences stem cell migration via VEGF/VEGFR2 signaling .

Applications De Recherche Scientifique

Therapeutic Applications

KRN-633 has been investigated for various therapeutic applications, particularly in oncology. Its primary uses include:

- Cancer Treatment : this compound has shown promise in treating solid tumors by inhibiting angiogenesis. Studies have reported its efficacy in xenograft models for lung, colon, and prostate cancers .

- Combination Therapies : The compound has been evaluated in combination with stem cell therapies, where it was found to reduce the migratory capacity of stem cells toward tumor sites by inhibiting VEGFR signaling .

- Enhancing Drug Delivery : Research has explored solid dispersion techniques to improve the bioavailability of this compound, enhancing its therapeutic window and effectiveness at lower doses .

Case Studies

Case Study 1: In Vivo Tumor Models

this compound was administered orally in various xenograft models where it demonstrated significant tumor growth inhibition. Histological analyses revealed a marked reduction in endothelial cell populations within treated tumors, indicating effective antiangiogenic activity .

Case Study 2: Stem Cell Migration Inhibition

In a study assessing the effects of this compound on human neural stem cells (hNSCs), pre-treatment with the compound significantly decreased the migration of hNSCs toward breast cancer cells compared to untreated controls. This effect was attributed to the inhibition of VEGFR2 signaling pathways .

Case Study 3: Solid Dispersion Formulation

A study focused on improving the solubility and absorption of this compound through solid dispersion techniques reported a 7.5-fold increase in bioavailability compared to its crystalline form. This formulation led to significant antitumor effects with lower dosing requirements .

Data Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Treatment | Inhibition of solid tumor growth through antiangiogenic effects | Significant tumor growth suppression in xenograft models |

| Stem Cell Therapy | Reduction of stem cell migration towards tumors | Decreased migration in hNSCs pre-treated with this compound |

| Drug Delivery Optimization | Enhancement of bioavailability via solid dispersion | 7.5-fold increase in bioavailability; effective at lower doses |

Mécanisme D'action

KRN-633 exerts its effects by inhibiting the tyrosine phosphorylation of vascular endothelial growth factor receptor-2. This inhibition blocks the activation of mitogen-activated protein kinases by vascular endothelial growth factor, thereby preventing endothelial cell proliferation and tube formation. The primary molecular targets are vascular endothelial growth factor receptor-1, vascular endothelial growth factor receptor-2, and vascular endothelial growth factor receptor-3 .

Comparaison Avec Des Composés Similaires

KRN-633 est comparé à d'autres inhibiteurs du récepteur du facteur de croissance endothélial vasculaire, tels que :

Sunitinib : Un autre inhibiteur puissant des récepteurs du facteur de croissance endothélial vasculaire, mais avec un spectre d'activité plus large.

Sorafenib : Inhibe plusieurs tyrosine kinases, y compris les récepteurs du facteur de croissance endothélial vasculaire, mais possède des propriétés pharmacocinétiques différentes.

Axitinib : Hautement sélectif pour les récepteurs du facteur de croissance endothélial vasculaire, similaire à this compound, mais avec des applications cliniques différentes.

This compound est unique en raison de sa haute sélectivité pour le récepteur du facteur de croissance endothélial vasculaire 2 et de son inhibition puissante de l'angiogenèse tumorale .

Activité Biologique

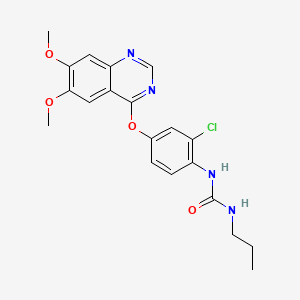

KRN-633 is a quinazoline urea derivative that acts as a selective inhibitor of vascular endothelial growth factor (VEGF) receptors, specifically VEGFR-1, VEGFR-2, and VEGFR-3. Its primary role in biological activity pertains to the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This article will explore the compound's biological activity, pharmacokinetics, and its implications in cancer treatment.

This compound inhibits the tyrosine phosphorylation of VEGFR-2 with an IC50 value of approximately 1.16 nmol/L, demonstrating its potency in blocking VEGF-induced signaling pathways in endothelial cells . This inhibition leads to:

- Reduced endothelial cell proliferation : this compound effectively suppresses the proliferation of human umbilical vein endothelial cells (HUVECs) with IC50 values ranging from 3.5 to 15 nmol/L .

- Inhibition of tube formation : At a concentration of 10 nmol/L, this compound can reduce capillary tube formation by about 50% .

In Vivo Efficacy

Research indicates that this compound exhibits significant antitumor activity in various xenograft models. For instance:

- Tumor Growth Inhibition : In athymic mice models bearing different tumors (lung, colon, prostate), this compound demonstrated up to 90% inhibition of tumor growth at doses significantly lower than those required for the crystalline form .

- Histological Changes : Treated tumors showed a marked reduction in microvessel density and decreased vascular permeability, suggesting effective suppression of angiogenesis .

Pharmacokinetics

This compound has low water solubility, which historically limited its bioavailability. However, a solid dispersion formulation has been developed to enhance its pharmacokinetic properties:

| Preparation Type | Cmax (ng/mL) | Bioavailability | Trough Concentration |

|---|---|---|---|

| Crystalline Form | Low | Low | Low |

| Solid Dispersion | 8.5 times higher than crystalline | ~7.5 times higher than crystalline | Higher concentrations correlate with antitumor activity |

This formulation significantly improves absorption and overall efficacy when administered orally .

Study on Tumor Models

In one study involving xenograft models, this compound was administered at varying doses. The results indicated:

- Significant tumor regression was observed in models treated with solid dispersion formulations compared to crystalline forms.

- The compound was well tolerated with no significant adverse effects on body weight or general health of the subjects .

Vascular Development Impact

In mid-pregnant mouse models, this compound was administered daily from embryonic day 13.5 until delivery. Observations included:

Propriétés

IUPAC Name |

1-[2-chloro-4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-propylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN4O4/c1-4-7-22-20(26)25-15-6-5-12(8-14(15)21)29-19-13-9-17(27-2)18(28-3)10-16(13)23-11-24-19/h5-6,8-11H,4,7H2,1-3H3,(H2,22,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBYZLCHOKSGRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NC1=C(C=C(C=C1)OC2=NC=NC3=CC(=C(C=C32)OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429551 | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286370-15-8 | |

| Record name | KRN-633 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286370158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KRN-633 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 286370-15-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KRN-633 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1V875I8DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.